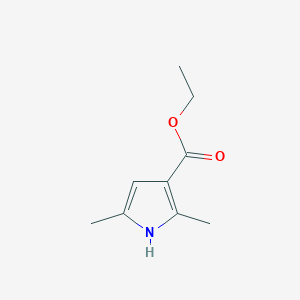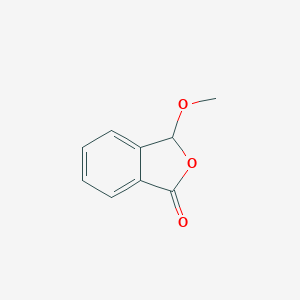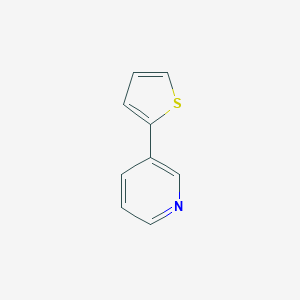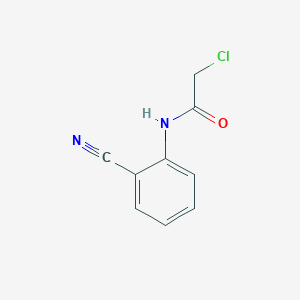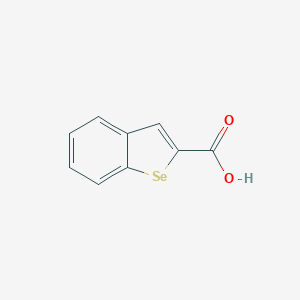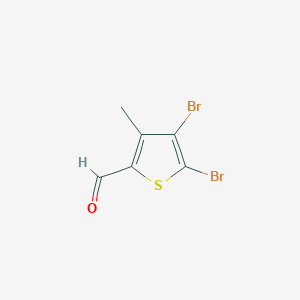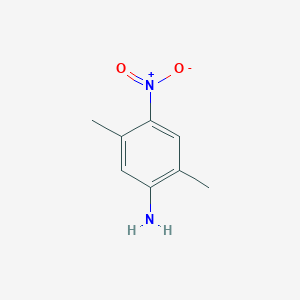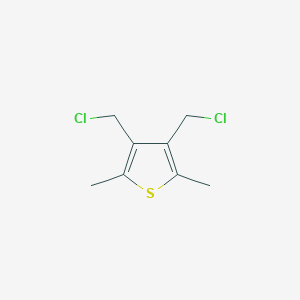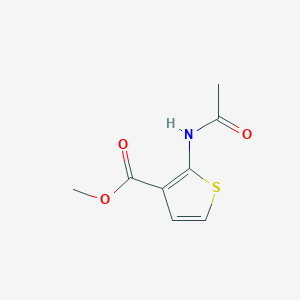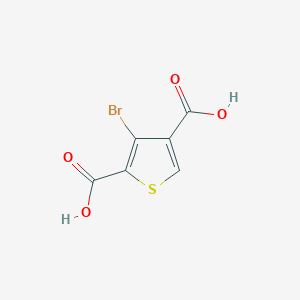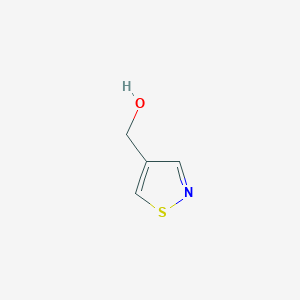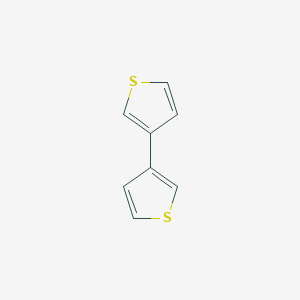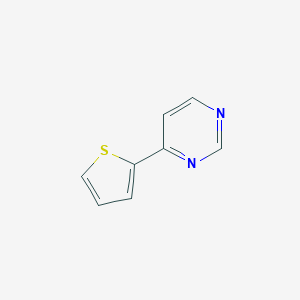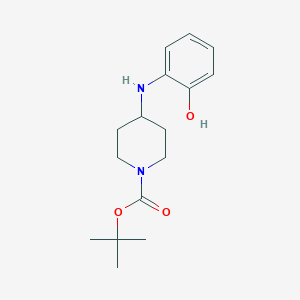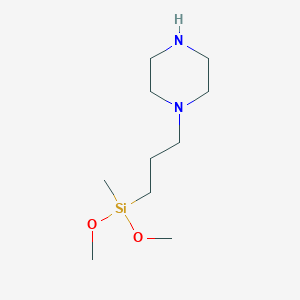
3-Piperazinopropylmethyldimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Adhesion Promoter and Surface Modifier
- Application Summary: 3-Piperazinopropylmethyldimethoxysilane is a bifunctional organosilane possessing two reactive amino groups and hydrolyzable inorganic methoxysilyl groups. This dual nature of its reactivity allows it to bind chemically to both inorganic materials and organic silicone polymers .
- Method of Application: It functions as an adhesion promoter, surface modifier, and as a reactant for product modification . The specific methods of application would depend on the materials being used and the desired outcome.
- Results or Outcomes: The use of this compound can improve the adhesion between inorganic materials and organic silicone polymers .
Synthesis of Amino-Functional Silicones
- Application Summary: 3-Piperazinopropylmethyldimethoxysilane can be used as a starting material in the synthesis of amino-functional silicones .
- Results or Outcomes: The use of this compound can lead to the production of a variety of amino-functional silicones .
Development of Biocompatible Materials
- Application Summary: The presence of the piperazinopropyl group, which possesses biocompatible characteristics, makes this molecule a potential candidate for the development of biocompatible materials.
- Results or Outcomes: The use of this compound can lead to the production of a variety of biocompatible materials.
Coupling Agent
- Application Summary: 3-Piperazinopropylmethyldimethoxysilane can be used as a coupling agent . A coupling agent is a substance that can form a chemical bond with organic and inorganic materials to improve their compatibility .
- Results or Outcomes: The use of this compound as a coupling agent can improve the compatibility between different materials .
Adhesion Promoter
- Application Summary: 3-Piperazinopropylmethyldimethoxysilane can be used as an adhesion promoter . An adhesion promoter is a substance that can improve the adhesion between different materials .
- Results or Outcomes: The use of this compound as an adhesion promoter can improve the adhesion between different materials .
Surface Modifier
- Application Summary: 3-Piperazinopropylmethyldimethoxysilane can be used as a surface modifier . A surface modifier is a substance that can alter the surface properties of a material to achieve specific characteristics .
- Results or Outcomes: The use of this compound as a surface modifier can alter the surface properties of a material to achieve specific characteristics .
Industrial Use
- Application Summary: 3-Piperazinopropylmethyldimethoxysilane is used in various industrial applications .
- Results or Outcomes: The use of this compound can improve the efficiency of various industrial processes .
Reactant for Product Modification
- Application Summary: 3-Piperazinopropylmethyldimethoxysilane can be used as a reactant for product modification . This involves using the compound to chemically modify other substances to achieve specific characteristics .
- Results or Outcomes: The use of this compound as a reactant for product modification can lead to the production of a variety of modified products with specific characteristics .
Development of Silicone Polymers
- Application Summary: 3-Piperazinopropylmethyldimethoxysilane can be used in the development of silicone polymers . This involves using the compound as a starting material in the synthesis of these polymers .
- Results or Outcomes: The use of this compound can lead to the production of a variety of silicone polymers .
Eigenschaften
IUPAC Name |
dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDFURRFMJGON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN1CCNCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazinopropylmethyldimethoxysilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

